AZ-23 is a potent, selective, and orally bioavailable inhibitor of the tropomyosin receptor kinase (Trk) pathway. [, ] This pathway is involved in various cellular processes, including cell growth, differentiation, survival, and potentially tumorigenesis. [, ] AZ-23 exhibits high affinity for Trk receptors, particularly TrkA and TrkB, and demonstrates significant inhibitory activity against these kinases at nanomolar concentrations. [, ] Due to its selectivity and potency, AZ-23 has emerged as a valuable tool in preclinical studies investigating the role of the Trk pathway in various diseases, including cancer and pain. [, ]
The synthesis of AZ-23 involves a multi-step process starting with a 4-aminopyrazolylpyrimidine scaffold. [] The initial hit compound within this chemotype was identified through high-throughput screening. Subsequent optimization focused on improving potency and selectivity for Trk kinases. [] Two strategies were employed: modifying the substituents on the pyrimidine and pyrazole rings and exploring different linkers between the core structure and the 5-fluoro-2-pyridinyl group. [] This systematic optimization led to the identification of AZ-23 as a potent and orally bioavailable TrkA/B inhibitor. []
The molecular structure of AZ-23 has been elucidated through X-ray crystallography, revealing its binding mode within the kinase domain of TrkA. [] This information provides valuable insights into the structural basis for its high affinity and selectivity. The crystal structure shows that AZ-23 binds to the ATP-binding site of TrkA, forming key hydrogen bonds and hydrophobic interactions with residues within the active site. []
AZ-23 functions by selectively inhibiting the kinase activity of Trk receptors, particularly TrkA and TrkB. [, , , ] These receptors are typically activated upon binding to their respective neurotrophin ligands, leading to downstream signaling cascades that regulate cell survival, proliferation, and differentiation. [, , ] By blocking the ATP-binding site of Trk kinases, AZ-23 prevents receptor activation and downstream signaling, thereby inhibiting the growth and survival of cells that rely on this pathway. [, , ] This mechanism of action makes AZ-23 a promising therapeutic candidate for cancers that overexpress Trk receptors or exhibit Trk-dependent signaling. [, , ]
While the provided abstracts do not extensively detail the specific physical and chemical properties of AZ-23, they indicate that it is orally bioavailable, suggesting favorable pharmacokinetic properties. [] Further research into the compound's solubility, stability, and other relevant physicochemical parameters would be needed to provide a comprehensive analysis of its physical and chemical characteristics.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2